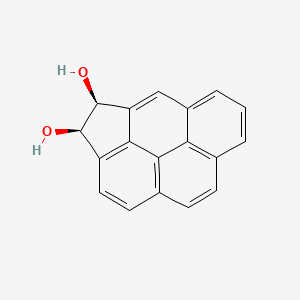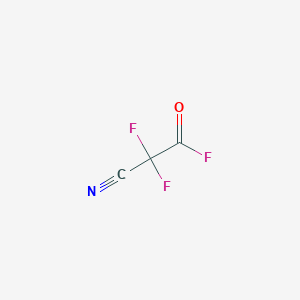
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol is a polycyclic aromatic hydrocarbon derivative. It is a compound of interest due to its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopenta(cd)pyrene core with a dihydrodiol functional group at the 3,4-positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol typically involves the hydrogenation of cyclopenta(cd)pyrene. The reaction is carried out under controlled conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm. The reaction is monitored using chromatographic techniques to ensure the formation of the desired dihydrodiol product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale hydrogenation reactors and continuous monitoring systems to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and column chromatography is employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
作用機序
The mechanism of action of cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to various biological effects. The pathways involved include oxidative metabolism and conjugation reactions that facilitate the excretion of the compound from the body.
類似化合物との比較
Similar Compounds
Cyclopenta(cd)pyrene: The parent compound without the dihydrodiol functional group.
3,4-Dihydrocyclopenta(cd)pyrene: A similar compound with a different substitution pattern.
2,3-Acepyrene: Another polycyclic aromatic hydrocarbon with a similar structure.
Uniqueness
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol is unique due to the presence of the dihydrodiol functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
特性
| 72273-59-7 | |
分子式 |
C18H12O2 |
分子量 |
260.3 g/mol |
IUPAC名 |
(2S,3R)-pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaene-2,3-diol |
InChI |
InChI=1S/C18H12O2/c19-17-12-7-6-10-5-4-9-2-1-3-11-8-13(18(17)20)16(12)15(10)14(9)11/h1-8,17-20H/t17-,18+/m1/s1 |
InChIキー |
ZICJXVAIOSTCST-MSOLQXFVSA-N |
異性体SMILES |
C1=CC2=C3C(=C1)C=C4[C@@H]([C@@H](C5=C4C3=C(C=C2)C=C5)O)O |
正規SMILES |
C1=CC2=C3C(=C1)C=C4C(C(C5=C4C3=C(C=C2)C=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)

![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)


![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)
![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)

